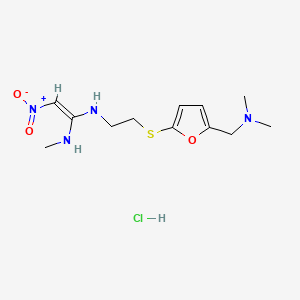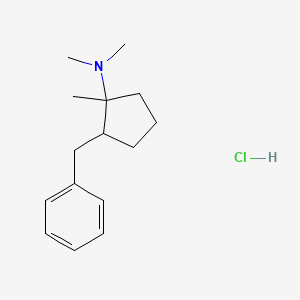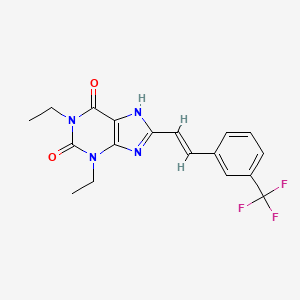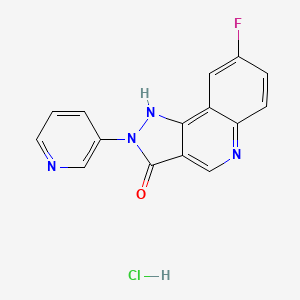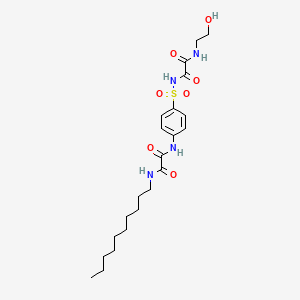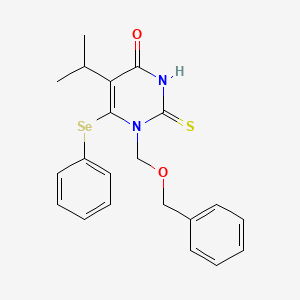
4(1H)-Pyrimidinone, 2,3-dihydro-5-(1-methylethyl)-1-((phenylmethoxy)methyl)-6-(phenylseleno)-2-thioxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4(1H)-Pyrimidinone, 2,3-dihydro-5-(1-methylethyl)-1-((phenylmethoxy)methyl)-6-(phenylseleno)-2-thioxo- is a complex organic compound featuring a pyrimidinone core with various substituents, including a phenylmethoxy group, a phenylseleno group, and a thioxo group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyrimidinone, 2,3-dihydro-5-(1-methylethyl)-1-((phenylmethoxy)methyl)-6-(phenylseleno)-2-thioxo- typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrimidinone Core: Starting from a suitable pyrimidine precursor, the core structure is formed through cyclization reactions.
Introduction of the Thioxo Group: The thioxo group is introduced via thiation reactions, often using reagents like Lawesson’s reagent or phosphorus pentasulfide.
Attachment of the Phenylmethoxy Group: This step involves the alkylation of the pyrimidinone core with a phenylmethoxy halide under basic conditions.
Incorporation of the Phenylseleno Group: The phenylseleno group is typically introduced through a selenation reaction, using reagents such as diphenyl diselenide in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The phenylseleno group can undergo oxidation to form selenoxide derivatives.
Reduction: The thioxo group can be reduced to a thiol group under suitable conditions.
Substitution: The phenylmethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products
Oxidation: Selenoxide derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrimidinone derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors or as ligands for biological targets. The presence of the phenylseleno group is particularly interesting due to its potential biological activity.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties. The thioxo and phenylseleno groups are of particular interest for their potential antioxidant and anticancer activities.
Industry
In the industrial sector, this compound could be used in the development of new materials with unique properties, such as enhanced conductivity or stability.
Mécanisme D'action
The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The phenylseleno group can participate in redox reactions, potentially affecting cellular oxidative stress levels. The thioxo group can interact with metal ions, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4(1H)-Pyrimidinone, 2,3-dihydro-5-(1-methylethyl)-1-((phenylmethoxy)methyl)-6-(phenylseleno)-2-oxo-: Similar structure but with an oxo group instead of a thioxo group.
4(1H)-Pyrimidinone, 2,3-dihydro-5-(1-methylethyl)-1-((phenylmethoxy)methyl)-6-(phenylthio)-2-thioxo-: Similar structure but with a phenylthio group instead of a phenylseleno group.
Uniqueness
The presence of both the phenylseleno and thioxo groups in 4(1H)-Pyrimidinone, 2,3-dihydro-5-(1-methylethyl)-1-((phenylmethoxy)methyl)-6-(phenylseleno)-2-thioxo- makes it unique. These groups confer distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
This detailed overview should provide a comprehensive understanding of 4(1H)-Pyrimidinone, 2,3-dihydro-5-(1-methylethyl)-1-((phenylmethoxy)methyl)-6-(phenylseleno)-2-thioxo-
Propriétés
Numéro CAS |
172255-98-0 |
|---|---|
Formule moléculaire |
C21H22N2O2SSe |
Poids moléculaire |
445.4 g/mol |
Nom IUPAC |
1-(phenylmethoxymethyl)-6-phenylselanyl-5-propan-2-yl-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C21H22N2O2SSe/c1-15(2)18-19(24)22-21(26)23(14-25-13-16-9-5-3-6-10-16)20(18)27-17-11-7-4-8-12-17/h3-12,15H,13-14H2,1-2H3,(H,22,24,26) |
Clé InChI |
ZELMSKHZESQYTQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(N(C(=S)NC1=O)COCC2=CC=CC=C2)[Se]C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



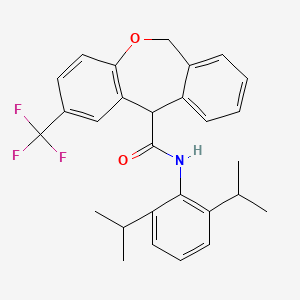

![2-[bis(2-hydroxyethyl)amino]ethanol;3-[(2E,4Z,6E)-5-methylocta-2,4,6-trien-4-yl]-4-[(E)-prop-1-enyl]oxolane-2,5-dione](/img/structure/B15191272.png)


